molecular formula C19H11FN4O2 B11421065 7-(4-fluorophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-(4-fluorophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11421065
M. Wt: 346.3 g/mol
InChI Key: RLNALQFZUZTLBF-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with a unique tricyclic structure It is characterized by the presence of a fluorophenyl group, a methyl group, and multiple nitrogen and oxygen atoms within its framework

Preparation Methods

The synthesis of 7-(4-fluorophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the tricyclic core: This step involves cyclization reactions to form the tricyclic structure.

    Introduction of the fluorophenyl group: This is achieved through substitution reactions, where a fluorophenyl group is introduced into the tricyclic core.

    Addition of the methyl group: Methylation reactions are used to introduce the methyl group at the desired position.

    Formation of the carbonitrile group:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

7-(4-fluorophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

    Hydrolysis: The compound can undergo hydrolysis reactions, breaking down into smaller fragments.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(4-fluorophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

7-(4-fluorophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can be compared with other similar compounds, such as:

These compounds share similar tricyclic structures but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities The uniqueness of 7-(4-fluorophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[840

Properties

Molecular Formula

C19H11FN4O2

Molecular Weight

346.3 g/mol

IUPAC Name

7-(4-fluorophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C19H11FN4O2/c1-11-3-2-8-23-16(11)22-17-15(19(23)26)9-12(10-21)18(25)24(17)14-6-4-13(20)5-7-14/h2-9H,1H3

InChI Key

RLNALQFZUZTLBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=O)N3C4=CC=C(C=C4)F)C#N

Origin of Product

United States

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